Biochemical Selectivity of EPZ020411 Hydrochloride: PRMT6 Versus PRMT1 and PRMT8
EPZ020411 hydrochloride demonstrates quantifiable biochemical selectivity for PRMT6 over the most closely related type I PRMT family members, PRMT1 and PRMT8. In a standardized radiometric assay using [3H]SAM and peptide substrates, EPZ020411 inhibited PRMT6 with an IC50 of 10 nM, while inhibiting PRMT1 with an IC50 of 119 nM and PRMT8 with an IC50 of 223 nM [1]. This corresponds to 11.9-fold selectivity over PRMT1 and 22.3-fold selectivity over PRMT8 . Furthermore, EPZ020411 exhibits >100-fold selectivity for PRMT6/8/1 compared to other histone methyltransferases including PRMT3, PRMT4, PRMT5, and PRMT7 . In contrast, the pan-inhibitor MS023 inhibits PRMT6 with an IC50 of 4 nM but also inhibits PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), and PRMT8 (5 nM) with sub-100 nM potency, precluding PRMT6-specific mechanistic attribution .
| Evidence Dimension | Biochemical IC50 and Fold-Selectivity |
|---|---|
| Target Compound Data | PRMT6 IC50 = 10 nM; PRMT1 IC50 = 119 nM; PRMT8 IC50 = 223 nM |
| Comparator Or Baseline | MS023: PRMT6 IC50 = 4 nM; PRMT1 IC50 = 30 nM; PRMT3 IC50 = 119 nM; PRMT4 IC50 = 83 nM; PRMT8 IC50 = 5 nM |
| Quantified Difference | EPZ020411: 11.9-fold (PRMT6/PRMT1), 22.3-fold (PRMT6/PRMT8); MS023: 0.13-fold (PRMT6/PRMT1), indicating preferential PRMT1 inhibition relative to PRMT6 |
| Conditions | Biochemical radiometric assay with [3H]SAM and peptide substrates |
Why This Matters
For target validation experiments, EPZ020411's 11.9–22.3-fold selectivity window over PRMT1/8 ensures that observed biological effects are attributable specifically to PRMT6 inhibition, whereas MS023's pan-inhibitory profile introduces confounding variables from concurrent PRMT1/3/4/8 inhibition.
- [1] Chemical Probes Portal. EPZ020411 Probe Summary. Accessed 2026. View Source
